molecular formula C23H22N2O3 B5865252 N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide

Número de catálogo B5865252
Peso molecular: 374.4 g/mol
Clave InChI: AQUZWDOOMOSOSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.

Mecanismo De Acción

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the degradation of incretin hormones, this compound inhibitors increase the levels of these hormones in the bloodstream, leading to increased insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on incretin hormones and insulin secretion, this compound inhibitors have been shown to reduce glucagon secretion, which is a hormone that raises blood glucose levels. This compound inhibitors have also been shown to improve beta-cell function, which is the ability of the pancreas to produce insulin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors have a number of advantages for lab experiments. They are well-tolerated and have a low risk of hypoglycemia, which makes them ideal for use in animal studies. In addition, this compound inhibitors have been shown to have a number of beneficial effects on glucose metabolism, which makes them useful for studying the pathophysiology of type 2 diabetes mellitus.
One limitation of this compound inhibitors is that they are not effective in all patients with type 2 diabetes mellitus. In addition, this compound inhibitors may have different effects on glucose metabolism in different patient populations, which makes it important to carefully select study participants.

Direcciones Futuras

There are a number of future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound inhibitors on glucose metabolism and cardiovascular outcomes. Finally, there is a need for more research on the use of this compound inhibitors in combination with other drugs for the treatment of type 2 diabetes mellitus.
Conclusion
In conclusion, this compound inhibitors are a class of drugs used in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme this compound, which leads to increased levels of incretin hormones and lower blood glucose levels. This compound inhibitors have been extensively studied for their efficacy and safety and have a number of advantages for lab experiments. There are a number of future directions for research on this compound inhibitors, including the development of new drugs and investigation of long-term effects.

Métodos De Síntesis

The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors involves the reaction of a benzene carboximidamide with a 3,3-diphenylpropanoic acid derivative. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere, such as nitrogen gas.

Aplicaciones Científicas De Investigación

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that this compound inhibitors are effective in reducing HbA1c levels, which is a marker of long-term blood glucose control. In addition, this compound inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.

Propiedades

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-27-20-14-12-19(13-15-20)23(24)25-28-22(26)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUZWDOOMOSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.